REACTION_CXSMILES
|
[I:1][CH3:2].[CH3:3][N:4]([CH2:6][CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8](=[O:10])[CH3:9])[CH3:5]>C(OCC)(=O)C>[I-:1].[C:8]([CH:7]([CH2:11][CH:12]([CH3:14])[CH3:13])[CH2:6][N+:4]([CH3:2])([CH3:5])[CH3:3])(=[O:10])[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC(C(C)=O)CC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at ambient temperature for about 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
, and the resulting preciptant was collected by filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].C(C)(=O)C(C[N+](C)(C)C)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |